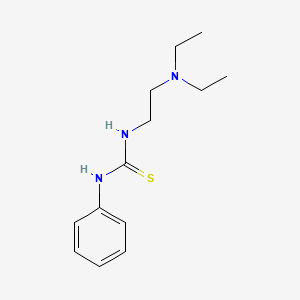

1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea

Description

Structure

3D Structure

Properties

CAS No. |

889-28-1 |

|---|---|

Molecular Formula |

C13H21N3S |

Molecular Weight |

251.39 g/mol |

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-phenylthiourea |

InChI |

InChI=1S/C13H21N3S/c1-3-16(4-2)11-10-14-13(17)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,14,15,17) |

InChI Key |

RYIJMBVYPLBDCC-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC(=S)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 2-diethylaminoethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:

C6H5NCS+H2NCH2CH2N(C2H5)2→C6H5NHC(S)NHCH2CH2N(C2H5)2

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea functional group enables participation in nucleophilic substitution reactions. Key findings include:

Table 1: Reaction Conditions and Products

-

Mechanism : The sulfur atom in the thiourea group acts as a soft nucleophile, attacking electrophilic centers (e.g., Hg²⁺ in mercury salts). This forms stable coordination complexes, as demonstrated by UV-Vis and NMR titration studies .

Complexation with Metal Ions

This compound binds to transition metals, particularly Hg(II), via its sulfur and nitrogen donor atoms:

Key Observations :

-

Binding Affinity : Strong interaction with Hg²⁺ due to thiophilic nature, confirmed by FTIR shifts in ν(C=S) from 1250 cm⁻¹ to 1220 cm⁻¹ .

-

Stoichiometry : Forms 1:1 or 2:1 (ligand:metal) complexes depending on reaction conditions .

Table 2: Metal-Binding Parameters

| Metal Ion | Binding Constant (Log K) | Detection Method |

|---|---|---|

| Hg²⁺ | 4.8 ± 0.3 | UV-Vis titration |

| Cu²⁺ | 3.1 ± 0.2 | Naked-eye colorimetric assay |

Oxidation Reactions

Thiourea derivatives undergo oxidation in the presence of Mn-based catalysts and peroxides:

Mechanistic Pathway :

-

Hydrogen Abstraction : Mn(III) catalysts abstract hydrogen from the thiourea’s NH group.

-

Radical Formation : Generates thiyl radicals, which dimerize or react with oxygen .

-

Oxidation Products : Includes disulfides and sulfonic acids.

Catalytic Efficiency :

-

Mn complexes achieve up to 970 catalytic turnovers in thiourea oxidation .

-

Cyclohexanol/cyclohexanone ratios (~5:5) suggest non-radical pathways dominate .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Thiourea Derivatives

| Compound | Reactivity with Hg²⁺ | Oxidation Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| This compound | High | 0.45 ± 0.03 |

| 1-Naphthylthiourea | Moderate | 0.28 ± 0.02 |

| 1,4-Phenylene-bis-thiourea | Low | 0.12 ± 0.01 |

Scientific Research Applications

Pharmaceutical Applications

Antibacterial and Anticancer Agents

1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea has been identified as a potential lead compound for the development of antibacterial and anticancer agents. Research indicates that thiourea derivatives can inhibit specific enzymes associated with cancer progression, making them valuable in therapeutic contexts. For example, studies have demonstrated its efficacy in inhibiting enzymes linked to the synthesis of virulence factors in pathogens like Pseudomonas aeruginosa, which is crucial for iron uptake during infections .

Mechanism of Action

The compound interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways. This modulation of biological responses enhances its therapeutic potential. Structure-activity relationship studies have shown that modifications to the thiourea functionality can significantly affect its inhibitory potency against specific enzymes, such as tyrosinase .

Agricultural Applications

Pest Control

In agriculture, this compound is utilized in formulations aimed at pest control due to its biological activity. Its ability to interfere with enzyme functions in pests makes it a candidate for developing safe and effective agrochemicals.

Biochemical Research Applications

Biochemical Studies

The compound is employed in biochemical studies to understand the mechanisms of action of thiourea derivatives. It serves as a model compound for exploring the interactions between thioureas and various biological targets, aiding in the development of new therapeutic agents .

Case Studies and Findings

Synthesis and Characterization

Synthesis Route

The synthesis of this compound typically involves the reaction between phenyl isothiocyanate and 2-diethylaminoethylamine under reflux conditions in solvents like ethanol or toluene. The reaction can be summarized as follows:

- Preparation of Amine: React diethylamine with ethylene dichloride to form 2-diethylaminoethylamine.

- Reaction with Isothiocyanate: Combine the prepared amine with phenyl isothiocyanate.

- Isolation: Purify the resulting product through crystallization or chromatography.

Mechanism of Action

The mechanism of action of 1-(2-diethylaminoethyl)-3-phenyl-2-thiourea involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diethylaminoethyl side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Effects on Structure and Bonding

Thiourea derivatives differ primarily in their substituents, which dictate molecular geometry, intermolecular interactions, and reactivity. Below is a comparative analysis:

Physical and Crystallographic Properties

- Hydrogen Bonding: In 1-(2-aminoethyl)-3-phenylthiourea, N–H⋯S and N–H⋯N hydrogen bonds form tapes along the crystallographic b-axis, stabilizing the crystal lattice . The diethylaminoethyl analog likely exhibits weaker hydrogen bonding due to steric hindrance.

- Melting Points: 1-(β-Phenethyl)-3-phenyl-2-thiourea: 102–104°C 1-(2-Aminoethyl)-3-phenylthiourea: Not explicitly reported, but primary amines typically elevate melting points compared to tertiary amines.

Biological Activity

1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea (DEPTU) is a compound with significant biological activity, particularly in the fields of pharmacology and agriculture. Its unique structure, characterized by a thiourea functional group, enables it to interact with various biological targets, leading to diverse therapeutic applications. This article explores the biological activity of DEPTU, including its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C₁₃H₂₁N₃S

- Molecular Weight : 251.39 g/mol

- Structure : Contains a diethylaminoethyl substituent and a phenyl group.

The reactivity of DEPTU primarily involves nucleophilic substitution reactions typical of thiourea derivatives. It can undergo reactions with various electrophiles, leading to the formation of different derivatives, which are crucial for its biological activity.

DEPTU exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : Studies indicate that DEPTU may inhibit specific enzymes linked to cancer progression. For instance, it has shown potential in modulating activities of enzymes involved in cell signaling pathways.

- Antibacterial Activity : DEPTU has been identified as a potential lead compound for developing antibacterial agents. Its structural similarity to other phenylthiourea derivatives enhances its efficacy against various bacterial strains .

- Anticancer Activity : Research has demonstrated that DEPTU derivatives can exhibit cytotoxic effects against cancer cell lines such as HepG2 and MCF-7. The compound's ability to inhibit cell proliferation is attributed to its interaction with cellular enzymes and receptors .

Applications

This compound finds applications in various fields:

Pharmaceuticals

- Antibacterial Agents : DEPTU is being explored for its potential in developing new antibiotics.

- Anticancer Agents : The compound's cytotoxic properties make it a candidate for cancer therapeutics.

Agriculture

- DEPTU is utilized in formulations aimed at pest control due to its biological activity against pests.

Case Studies

Several studies have highlighted the effectiveness of DEPTU and its derivatives:

-

Antitumor Activity Study :

- A recent study evaluated the antitumor activity of phenylthiourea derivatives, including DEPTU, against various cancer cell lines. The results indicated strong cytotoxicity with IC50 values ranging from 2.29 µM to 9.71 µM against HCT-116 cells, demonstrating significant potential for anticancer drug development .

- Enzyme Interaction Study :

Comparative Analysis

The following table summarizes the biological activities and characteristics of DEPTU compared to similar compounds:

| Compound Name | Structure Type | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | Thiourea derivative | Unique diethylaminoethyl substituent | Antibacterial, anticancer |

| 1,3-Diphenyl-2-thiourea | Diphenylthiourea | Strong antioxidant properties | Antioxidant |

| 1-(4-Methylbenzyl)-3-phenyl-2-thiourea | Substituted phenylthiourea | Enhanced antibacterial activity | Antibacterial |

| 1-(4-Acetylphenyl)-3-phenyl-2-thiourea | Acetophenone derivative | Significant cytotoxic effects | Cytotoxic against cancer cells |

Q & A

Q. What are the established synthetic routes for 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea, and what purification methods are recommended?

The compound is typically synthesized via nucleophilic addition of 2-diethylaminoethylamine to phenyl isothiocyanate under inert conditions (e.g., nitrogen atmosphere). The reaction is monitored by TLC, and purification is achieved via recrystallization using ethanol/water mixtures, a method validated for analogous thiourea derivatives . For structural confirmation, elemental analysis and mass spectrometry are essential to ensure purity (>95%).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assign peaks for the diethylaminoethyl chain (δ 1.0–1.2 ppm for CH3, 2.5–3.0 ppm for N–CH2) and phenyl/thiourea groups.

- IR Spectroscopy : Confirm the thiourea C=S stretch (~1250–1350 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).

- X-ray Crystallography : Employ SHELXL for refinement, with data collected at 150 K to minimize thermal motion artifacts. Anisotropic displacement parameters are critical for resolving the diethylaminoethyl chain conformation .

Q. How should researchers design stability studies for this thiourea derivative under varying pH conditions?

Conduct accelerated degradation studies using HPLC with UV detection (λ = 254 nm). Prepare buffer solutions at pH 1.2 (simulated gastric fluid), 6.8 (intestinal), and 7.4 (physiological). Monitor hydrolytic degradation over 72 hours at 37°C. Stability is indicated by <5% degradation, with degradation products identified via LC-MS .

Advanced Research Questions

Q. How can molecular docking predict the binding affinity of this compound with target enzymes?

Use AutoDock Vina with the following parameters:

- Grid Box : Center on the enzyme active site (e.g., acetylcholinesterase), dimensions 20 × 20 × 20 Å.

- Exhaustiveness : Set to 16 to improve pose sampling.

- Scoring Function : Validate results against experimental IC50 values from enzyme inhibition assays. Cross-check binding poses with crystallographic data if available .

Q. What strategies resolve discrepancies between computational binding predictions and experimental enzyme inhibition assays?

- Triangulation : Combine docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding mode stability.

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct affinity measurements.

- Assay Optimization : Verify pH, cofactor concentrations, and temperature align with physiological conditions. Discrepancies may arise from unaccounted allosteric binding sites .

Q. How to optimize crystallographic data collection for this compound when dealing with twinning or weak diffraction?

- Data Collection : Use a high-brilliance synchrotron source (λ = 0.7–1.0 Å) to enhance resolution.

- Twinning Correction : Apply SHELXD with the

TWINcommand and Hooft y parameters to deconvolute overlapping reflections. - Refinement : In SHELXL, use

BASFto refine twin fractions andISORrestraints for disordered ethyl groups .

Data Contradiction and Methodological Rigor

Q. How to address conflicting results between thiourea bioactivity studies and structural models?

- Replicate Experiments : Ensure biological assays (e.g., MIC tests for antimicrobial activity) are repeated with independent batches.

- Structure-Activity Relationship (SAR) Analysis : Compare results with derivatives like 1-(3-Chloro-2-methylphenyl)-2-thiourea ( ) to identify substituent effects.

- Open Data Practices : Share raw crystallographic data (e.g., .cif files) and assay protocols via repositories like Zenodo to enable peer validation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.